methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS No.: 1105189-76-1
Cat. No.: VC2906298
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105189-76-1 |
|---|---|
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | methyl 2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O4/c1-6-3-4-13-7(5-6)12-9(14)8(10(13)15)11(16)17-2/h3-5,14H,1-2H3 |
| Standard InChI Key | DDEWYAMSCNPNRR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O |
| Canonical SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O |
Introduction
Chemical Properties and Structural Characteristics
Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is characterized by a specific set of physicochemical properties that define its behavior in chemical reactions and biological systems. The compound is identified by CAS No. 1105189-76-1 and has a molecular weight of 234.21 g/mol . Its molecular formula is C₁₁H₁₀N₂O₄, containing a bicyclic system with a pyridine ring fused to a pyrimidine ring .
The compound contains several key functional groups:
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A methyl ester group (-COOCH₃) at the 3-position
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A hydroxyl group (-OH) at the 2-position
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A keto group (C=O) at the 4-position
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A methyl group (-CH₃) at the 8-position
These functional groups contribute to its chemical reactivity and potential for derivatization. The presence of the 2-hydroxy group is particularly noteworthy as it creates a potential site for hydrogen bonding interactions, which may influence the compound's binding affinity with biological targets.
Physicochemical Properties
The following table summarizes the key physicochemical properties of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| CAS Number | 1105189-76-1 |
| Appearance | Solid (based on similar compounds) |
| Functional Groups | Methyl ester, hydroxyl, keto, methyl |
| Ring System | Fused pyrido[1,2-a]pyrimidine |
The compound's structure contributes to its stability and reactivity patterns, with the hydroxyl group at the 2-position allowing for potential tautomerization and the ester group providing a site for nucleophilic substitution reactions.
Synthesis Methods
Several synthesis routes have been developed for preparing pyrido[1,2-a]pyrimidine derivatives, including methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Recent advancements have focused on more efficient and environmentally friendly approaches.
Catalyst-Free Synthesis on Water
A significant advancement in the synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives has been the development of an environmentally friendly method that proceeds without catalysts in aqueous conditions. This approach offers significant advantages including operational simplicity, green chemistry principles, and high atom economy .
The reaction typically involves 2-aminopyridines and dialkyl ethylenedicarboxylates in an aqueous medium. When using 2-aminopyridine and dimethyl acetylenedicarboxylate as model substrates, the reaction proceeds at room temperature for 6 hours on water to yield the desired product with yields of approximately 82% . The structure of the resulting compounds can be confirmed unambiguously through X-ray crystal analysis .
Improved Synthesis Method for Ethyl Derivatives
Research on the closely related ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate provides valuable insights applicable to the methyl derivative. An improved synthesis method involves the gradual addition of 2-amino-4-methylpyridine in triethylmethanetricarboxylate as an acylating and condensing agent, as well as a high boiling heating agent simultaneously in excess triethylmethanetricarboxylate preheated to 150°C .
This modification offers several advantages:
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Significant reduction in the regeneration of excess triethylmethanetricarboxylate
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Prevention of undesirable by-product formation
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Enhanced purity of the final product
The synthesis route can be adapted for the methyl derivative by substituting the appropriate reagents to introduce the methyl ester group instead of the ethyl ester.
Multicomponent Cascade Reactions
Recent developments in multicomponent reactions (MCRs) have provided efficient routes for synthesizing complex heterocyclic systems, including pyrido[1,2-a]pyrimidine derivatives. These approaches offer advantages such as:
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High atom economy
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Minimum time and cost
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Straightforward experimental procedures
A five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol has been demonstrated for the synthesis of related pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives . This approach involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps .
Structural Analysis and Characterization
The structural elucidation of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and related compounds typically involves various spectroscopic and analytical techniques.
X-ray Crystallography
X-ray diffraction analysis has been successfully employed to determine the spatial structure of closely related compounds such as ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . Similar analytical approaches can be applied to the methyl derivative to confirm its three-dimensional structure and crystal packing arrangements. The crystal structure analysis provides valuable information about bond lengths, bond angles, and intermolecular interactions that influence the compound's physical properties and biological activities.
Spectral Characteristics
The spectral characteristics of pyrido[1,2-a]pyrimidine derivatives, including our target compound, can be elucidated using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H-NMR typically shows characteristic signals for the methyl ester protons (approximately 3.8-4.0 ppm)
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The methyl group at the 8-position appears as a sharp singlet (approximately 2.3-2.5 ppm)
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Aromatic protons of the pyridine ring show distinctive coupling patterns
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Infrared (IR) spectroscopy:
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Characteristic absorption bands for the ester carbonyl (approximately 1720-1740 cm⁻¹)
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Hydroxyl group absorption (broad band at 3300-3500 cm⁻¹)
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Keto group absorption (approximately 1660-1680 cm⁻¹)
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Mass spectrometry:
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Molecular ion peak corresponding to the molecular weight (234.21 m/z)
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Fragmentation patterns characteristic of pyrido[1,2-a]pyrimidine systems
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Biological Activities and Applications
The pyrido[1,2-a]pyrimidine scaffold is associated with a diverse range of biological activities, making derivatives like methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate potential candidates for pharmaceutical development.
Pharmacological Properties
Research on pyrido[1,2-a]pyrimidine derivatives has revealed numerous pharmacological activities:
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Antidepressant effects: Compounds containing the pyrido[1,2-a]pyrimidine nucleus have demonstrated potential as antidepressant agents .
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Gastrointestinal protection: Studies have identified gastrointestinal protective properties in certain pyrido[1,2-a]pyrimidine derivatives .
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Neurotropic and stress-protecting effects: The scaffold has been associated with compounds showing neurotropic and stress-protecting properties .
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Anticancer activity: Several derivatives have exhibited promising anticancer properties, suggesting potential applications in oncology research .
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Antiviral activity: The ethyl derivative of the target compound has been noted as a base for the synthesis of antiviral medicines, suggesting similar potential for the methyl derivative .
Drug Development Context
The pyrido[1,2-a]pyrimidine core structure is found in several marketed drugs, highlighting the pharmaceutical relevance of this scaffold:
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Pemirolast: An antiasthmatic agent containing the pyrido[1,2-a]pyrimidine scaffold .
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Pirenperone: A tranquilizer with the pyrido[1,2-a]pyrimidine core structure .
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Ramastine: An antiallergic agent based on the pyrido[1,2-a]pyrimidine nucleus .
These established medications provide precedent for the development of new therapeutic agents based on derivatives like methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for the rational design of new derivatives with enhanced properties.
Key Structural Elements
The following structural features of pyrido[1,2-a]pyrimidine derivatives, including methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, are believed to contribute to their biological activities:
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The fused bicyclic system: Provides rigidity and a specific spatial arrangement that may influence receptor binding.
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The 2-hydroxy group: Potentially forms hydrogen bonds with biological targets, enhancing binding affinity.
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The ester functionality at position 3: Offers a site for metabolic processing and may contribute to the compound's pharmacokinetic properties.
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The methyl group at position 8: Affects the electron distribution and lipophilicity of the molecule, potentially influencing its membrane permeability and target interaction.
Comparative Analysis with Related Compounds
Comparing methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with related derivatives provides insights into structure-activity relationships. For instance, the ethyl derivative (ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) shares similar structural features but may exhibit different pharmacokinetic properties due to the longer alkyl chain .
Another related compound, N-{2-[butyl(methyl)amino]ethyl}-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, replaces the ester with an amide group linked to a tertiary amine, potentially altering the compound's solubility, distribution, and target interaction profiles .
Current Research and Future Directions
Research on pyrido[1,2-a]pyrimidine derivatives, including methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, continues to evolve in several directions.
Synthetic Methodology Advancements
Current research emphasizes developing more efficient and environmentally friendly synthetic routes:
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Green chemistry approaches: Water-mediated, catalyst-free reactions represent a significant advancement in sustainable synthesis methods .
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Multicomponent reactions: MCRs offer advantages in terms of atom economy, reaction time, and simplified procedures, making them attractive for the synthesis of complex heterocyclic systems .
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Derivatization studies: Investigations into the alkylation and functionalization of similar heterocyclic systems provide insights into potential modification strategies for the target compound .
Future Research Directions
Several promising research directions could further enhance our understanding and application of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate:
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Comprehensive biological activity screening: Systematic evaluation of the compound's activity across multiple biological targets could reveal new potential applications.
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Structure optimization: Based on structure-activity relationships, derivatives with enhanced potency or improved pharmacokinetic properties could be designed and synthesized.
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Mechanism of action studies: Detailed investigations into how the compound interacts with biological targets would provide valuable insights for drug development.
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Formulation development: Studies exploring appropriate formulation strategies for potential pharmaceutical applications would address practical aspects of drug delivery.
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